1,6-Bis(dichloromethylsilyl)hexane falls under the category of organosilicon compounds, specifically classified as a silane. It is notable for its dual functionality due to the presence of dichloromethyl groups, which enhances its reactivity compared to other silanes that may have less reactive substituents.
The synthesis of 1,6-Bis(dichloromethylsilyl)hexane can be achieved through several methods:
The molecular structure of 1,6-Bis(dichloromethylsilyl)hexane can be described as follows:
1,6-Bis(dichloromethylsilyl)hexane is involved in several types of chemical reactions:
The mechanism of action for 1,6-Bis(dichloromethylsilyl)hexane primarily involves:
These mechanisms enable the compound to function effectively as an intermediate in various chemical syntheses .
1,6-Bis(dichloromethylsilyl)hexane exhibits several notable physical and chemical properties:
The compound poses risks due to its potential for causing burns upon contact with skin or mucous membranes. Proper handling and safety precautions are necessary during laboratory use .
1,6-Bis(dichloromethylsilyl)hexane has diverse applications across multiple fields:
This compound's unique reactivity profile makes it an essential component in modern chemical synthesis and material development.
The compound is systematically named chloro-[6-(chlorodimethylsilyl)hexyl]-dimethylsilane under IUPAC conventions. Key synonyms include:
Table 1: Nomenclature and Identifiers
| Category | Value |
|---|---|
| IUPAC Name | chloro-[6-(chlorodimethylsilyl)hexyl]-dimethylsilane |
| CAS Number | 14799-66-7 |
| Common Synonyms | 1,6-Bis(chlorodimethylsilyl)hexane; Hexamethylenebis(chlorodimethylsilane) |
| MDL Number | MFCD00054822 |
The molecular formula C10H24Cl2Si2 reflects the presence of:
C[Si](C)(CCCCCC[Si](C)(C)Cl)ClThis notation describes the connectivity: Two terminal Si atoms, each bonded to two methyl groups (C), one chlorine (Cl), and the hexyl chain (CCCCCC). SEEQROYMPAMQOF-UHFFFAOYSA-NThis 27-character hash encodes structural features for database searches. The "UHFFFAOYSA" segment confirms the absence of stereoisomers, while "SEEQROYMP" specifies the atomic sequence [2] [3]. Table 2: Key Structural Descriptors
| Descriptor Type | Value | Interpretation |
|---|---|---|
| SMILES | CSi(CCCCCCSi(C)Cl)Cl | Linear hexyl chain with silyl termini |
| InChIKey | SEEQROYMPAMQOF-UHFFFAOYSA-N | Unique identifier for databases |
| Rotatable Bonds | 7 | High conformational flexibility |
No single-crystal X-ray diffraction data for this compound is reported in the provided sources. However, its conformational flexibility is evidenced by:
Physicochemical Properties
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: